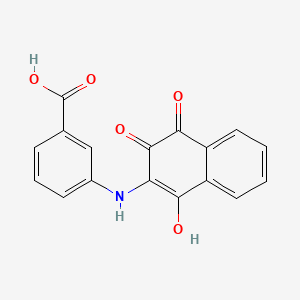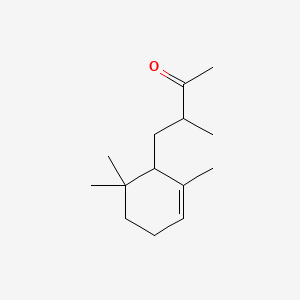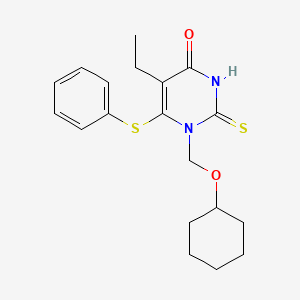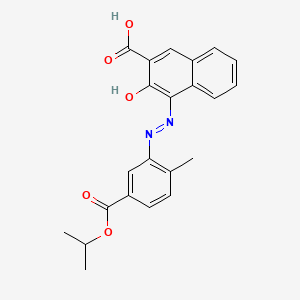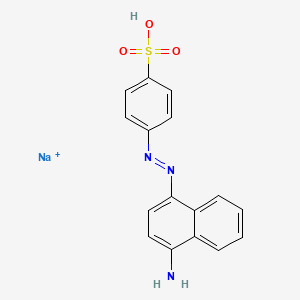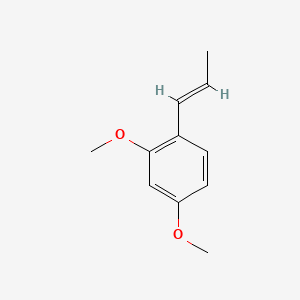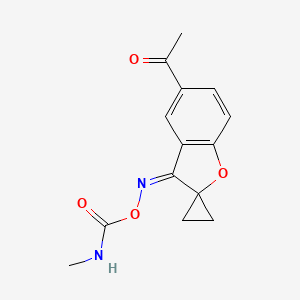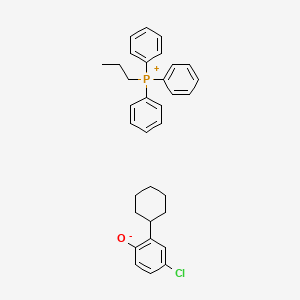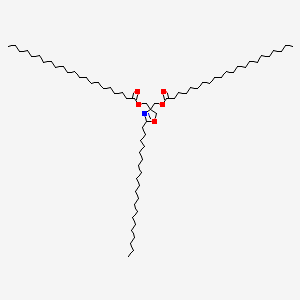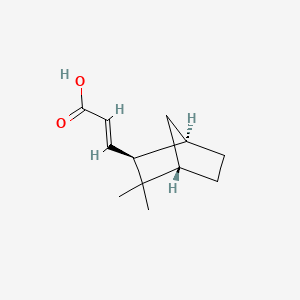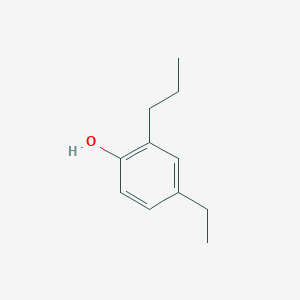
4-Ethyl-2-propylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-propylphenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its unique structure, where an ethyl group and a propyl group are attached to the benzene ring at the 4th and 2nd positions, respectively. The molecular formula of this compound is C11H16O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethyl-2-propylphenol can be synthesized through various organic synthesis methods. One common approach involves the alkylation of phenol with ethyl and propyl halides under basic conditions. The reaction typically uses a strong base like sodium hydroxide (NaOH) to deprotonate the phenol, followed by the addition of ethyl and propyl halides to introduce the respective alkyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as zeolites or metal oxides can be employed to facilitate the alkylation reactions. The reaction conditions, including temperature and pressure, are optimized to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-2-propylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
4-Ethyl-2-propylphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-propylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity. The specific pathways and targets depend on the context of its application, such as its role as an antimicrobial agent or a chemical intermediate.
Comparaison Avec Des Composés Similaires
4-Methyl-2-propylphenol: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-4-methylphenol: Similar structure but with the positions of the ethyl and methyl groups swapped.
4-Ethylphenol: Lacks the propyl group, making it less complex.
Uniqueness: 4-Ethyl-2-propylphenol is unique due to the specific arrangement of its ethyl and propyl groups, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct properties and applications compared to its similar compounds.
Propriétés
Numéro CAS |
1141348-72-2 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
4-ethyl-2-propylphenol |
InChI |
InChI=1S/C11H16O/c1-3-5-10-8-9(4-2)6-7-11(10)12/h6-8,12H,3-5H2,1-2H3 |
Clé InChI |
DTRXPNPTVRYGOE-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC(=C1)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


